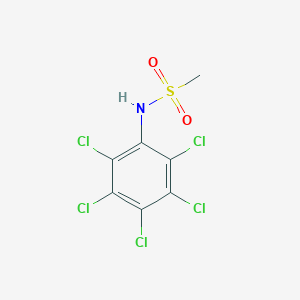

N-(perchlorophenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

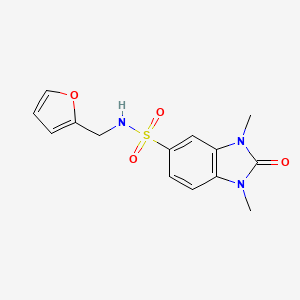

Sulfonamides are a group of organic compounds that contain the sulfonamide functional group, which is an organosulfur group with the structure R−S(=O)2−NR2 . They are typically crystalline and are often used in the formation of many important drugs .

Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine .Molecular Structure Analysis

The general formula for sulfonamides is R−SO2NR’R", where each R is some organic group .Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are essential to understand its function as a biomaterial . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Wissenschaftliche Forschungsanwendungen

Chemoselective N-Acylation Reagents

N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, have been developed as chemoselective N-acylation reagents. These compounds exhibit good chemoselectivity, highlighting their potential in facilitating selective acylation reactions in organic synthesis (Kondo et al., 2000).

Crystallographic Insights

Studies on N-(dichlorophenyl)methanesulfonamide derivatives have provided valuable crystallographic data, such as bond parameters and hydrogen bonding patterns. These insights are crucial for understanding the structural basis of their biological activity and interaction with receptor molecules (Gowda, Foro, & Fuess, 2007).

Microbial Metabolism of Methanesulfonic Acid

Methanesulfonic acid, related to methanesulfonamides, is utilized by various aerobic bacteria as a sulfur source for growth. This process plays a significant role in the biogeochemical cycling of sulfur and showcases the environmental relevance of methanesulfonic acid and its derivatives (Kelly & Murrell, 1999).

Catalytic Conversion of Methane

Research on the catalytic conversion of methane to chemicals and fuels highlights the potential of methanesulfonamide derivatives in facilitating these processes. The development of efficient catalysts for transforming methane, a major energy resource, into more valuable products remains a significant challenge for chemical engineering (Lunsford, 2000).

Material Science and Electrochemistry

The electrochemical synthesis of poly(3,4-ethylenedioxythiophene) doped with new sulfonated derivatives showcases the application of methanesulfonamide derivatives in material science, particularly in developing conductive polymers for electrochemical sensors and devices (Sandoval-Rojas, Cortés, & Hurtado, 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

N-(perchlorophenyl)methanesulfonamide is a complex chemical compound. Sulfonamides, a class of compounds to which n-(perchlorophenyl)methanesulfonamide belongs, are known to have biological activity, often acting as inhibitors of enzymes .

Mode of Action

It’s known that sulfonamides, in general, can act as biological alkylating agents . They undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Biochemical Pathways

Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, inhibiting their growth .

Result of Action

As a sulfonamide, it may inhibit the growth of bacteria by interfering with their ability to synthesize folic acid .

Eigenschaften

IUPAC Name |

N-(2,3,4,5,6-pentachlorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl5NO2S/c1-16(14,15)13-7-5(11)3(9)2(8)4(10)6(7)12/h13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUHDUOPWHXQQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(perchlorophenyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Fluorophenyl)ethyl]propan-2-amine;hydrochloride](/img/structure/B2716259.png)

![6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2716263.png)

![1-[(3,4-Dichlorophenyl)methyl]-4-methylpyrazol-3-amine](/img/structure/B2716265.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2716266.png)

![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2716272.png)

![N-(3-chlorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2716276.png)

![4-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2716280.png)